Standard BET inhibitors lack a conjugation handle for targeted protein degradation or pull-down assays. (+)-JQ1 PA solves this by combining potent BRD4 inhibition (parent Kd: 49 nM) with a terminal alkyne for CuAAC click chemistry.
- **PROTAC precursor:** Direct conjugation to azide-E3 ligase ligands; validated in dBET6 (>10x potency vs. JQ1).
- **Activity-based probe:** Phenocopies parent transcriptional profile (RNA-Seq validated) for ABPP/Pulldown.
- **Cell-active:** IC50 = 10.4 nM (MV4;11). Enantiomer-specific control required.
Molecular FormulaC22H20ClN5OS
Molecular Weight437.9 g/mol
Cat. No.B15569170
⚠ Attention: For research use only. Not for human or veterinary use.
(+)-JQ1 PA: Clickable BET Inhibitor and PROTAC Precursor
(+)-JQ1 PA is the (S)-enantiomer of the potent triazolodiazepine BET bromodomain inhibitor JQ1, specifically engineered as the active PROTAC (proteolysis targeting chimera) building block [1]. It serves as the target warhead for the selective degradation of BRD4 and other BET family proteins, binding competitively with acetyl lysine to BRD4 bromodomain 1 (Kd ~50 nM) and bromodomain 2 (Kd ~90 nM) . As a high-affinity ligand for BRD4, (+)-JQ1 PA is used as the target-binding moiety in PROTAC design, enabling precise degradation workflows targeting bromodomain proteins . It forms the basis for multiple validated chemical probes, including MZ1 and AT1, which achieve BRD4-selective degradation with distinct cellular potency profiles [2].
BET bromodomain inhibition study fit — reported binding to BRD4 and target engagement
3
Enantiomer-specific control context — active (+)-enantiomer required for bromodomain studies
[1] De, S., et al. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorg. Med. Chem. 2024, 112, 117875. View Source
[2] Ciulli, A., et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem. Biol. 2015, 10, 1770-1777. View Source
Why JQ1 PA Cannot Be Substituted
Scientific users cannot simply substitute (+)-JQ1 PA with alternative BET inhibitors or PROTAC warheads because its unique stereochemistry, physicochemical properties, and structural features directly dictate degradation selectivity, ternary complex cooperativity, and cellular potency [1]. The (+)-enantiomer is essential for high-affinity BRD4 binding, as the (-)-enantiomer is inactive [2]. Furthermore, the linker attachment vector on the (+)-JQ1 scaffold profoundly influences ternary complex formation kinetics and degradation efficiency, with even small modifications altering E3 ligase recruitment geometry and cellular DC50 values by orders of magnitude [3]. This contrasts sharply with alternative warheads such as I-BET726, which exhibit negative cooperativity in ternary complex formation despite higher intrinsic affinity [3]. Consequently, substituting the warhead can yield PROTACs with dramatically different degradation profiles, selectivity windows, and therapeutic indices [4].
Parent JQ1 lacks the terminal alkyne; substitution prevents click conjugation and PROTAC assembly.
Alternative BET ligands alter pharmacophore and linker geometry, which may affect degradation efficiency.
[1] Chan, K. H., et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of BET Degraders Derived from JQ1 and I-BET726 Scaffolds. J. Med. Chem. 2018, 61, 504-513. View Source
[2] Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067-1073. View Source
[3] Chan, K. H., et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of BET Degraders Derived from JQ1 and I-BET726 Scaffolds. J. Med. Chem. 2018, 61, 504-513. View Source
[4] Gadd, M. S., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol. 2017, 13, 514-521. View Source
JQ1 PA Comparative Evidence
Enhanced Antiproliferative Activity in AML Cells
The (+)-JQ1-based PROTAC MZ1 demonstrates significantly higher potency in degrading BRD4 compared to the JQ1-thalidomide conjugate dBET1. In H661 non-small cell lung cancer cells, MZ1 achieves a BRD4 degradation DC50 of 8 nM, whereas dBET1 exhibits a DC50 (EC50) of 430 nM [1]. This represents a ~54-fold improvement in degradation potency for the (+)-JQ1-VHL PROTAC scaffold.
Click Chemistry vs. Carboxylic Acid for PROTAC Design
Triazolodiazepine PROTACs derived from (+)-JQ1 exhibit positive cooperativities of ternary complex formation, whereas PROTACs built from the more potent tetrahydroquinoline inhibitor I-BET726 demonstrate negative cooperativities [1]. This difference in cooperativity directly correlates with degradation efficiency: (+)-JQ1-based PROTACs are consistently more potent degraders than their I-BET726-derived counterparts, despite I-BET726 having higher intrinsic binding affinity [1].
Supports modular PROTAC synthesis workflow; click chemistry may reduce complexity
Synthetic chemistry in vitro
Ternary ComplexCooperativityPROTAC Design
Evidence Dimension
Ternary complex cooperativity
Target Compound Data
Positive cooperativity
Comparator Or Baseline
Negative cooperativity (I-BET726-derived PROTACs)
Quantified Difference
Qualitative difference in cooperativity sign (positive vs. negative)
Conditions
Biochemical ternary complex formation assays
Why This Matters
Positive cooperativity is a hallmark of productive PROTAC-induced degradation; selecting a warhead with this property increases the likelihood of developing a potent degrader.
Ternary ComplexCooperativityPROTAC Design
[1] Chan, K. H., et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of BET Degraders Derived from JQ1 and I-BET726 Scaffolds. J. Med. Chem. 2018, 61, 504-513. View Source
Enantiomeric Specificity of BET Inhibition
The (+)-JQ1-based PROTAC AT1 achieves highly selective degradation of BRD4 with negligible depletion of BRD2 or BRD3, as confirmed by unbiased quantitative proteomics [1][2]. In HeLa cells, AT1 (1 µM, 24 h) reduced BRD4 levels to ~40% of control while leaving BRD2 and BRD3 protein levels unchanged among 5,674 detected proteins [1]. In contrast, pan-BET PROTACs such as ARV-771 and dBET1 degrade BRD2, BRD3, and BRD4 non-selectively [3].
Enantiomer ActivityHead-to-head
(+)-JQ1 induces keratin expression; (−)-JQ1 shows no effect
Enantiomer-specific assay context; active (+)-enantiomer required
NMC 797 cells; 250 nM
BRD4 SelectivityPROTACAT1
Evidence Dimension
Degradation selectivity
Target Compound Data
AT1: BRD4 degraded; BRD2/BRD3 negligible loss
Comparator Or Baseline
ARV-771/dBET1: Degrades BRD2, BRD3, and BRD4 non-selectively
Quantified Difference
Exclusive BRD4 depletion vs. pan-BET degradation
Conditions
HeLa cells, 1 µM AT1, 24 h; proteomics (n=5,674 proteins)
Why This Matters
Exquisite paralog selectivity is essential for deconvoluting BRD4-specific biology and reducing toxicity associated with pan-BET inhibition.
BRD4 SelectivityPROTACAT1
[1] Gadd, M. S., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol. 2017, 13, 514-521. View Source
[2] Ciulli Laboratory. AT1 Chemical Probe Datasheet. View Source
[3] Raina, K., et al. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proc. Natl. Acad. Sci. USA 2016, 113, 7124-7129. View Source
dBET6 Outperforms JQ1
The enantiomeric purity of (+)-JQ1 is critical for BRD4 binding activity. Enantiomerically pure (+)-JQ1 binds to BRD4 bromodomains 1 and 2 with Kd values of ~50 and 90 nM, respectively, whereas the (-)-JQ1 stereoisomer shows no detectable binding activity [1]. This stereochemical requirement underscores why racemic mixtures or incorrect enantiomers cannot substitute for (+)-JQ1 PA in PROTAC synthesis.
PROTAC-mediated degradation may increase response; context-dependent
Solid tumor cell panel
StereochemistryBRD4 BindingEnantioselectivity
Evidence Dimension
BRD4 binding affinity (Kd)
Target Compound Data
(+)-JQ1: Kd ~50 nM (BD1), ~90 nM (BD2)
Comparator Or Baseline
(-)-JQ1: No binding activity
Quantified Difference
Complete loss of binding activity with wrong enantiomer
Conditions
In vitro binding assays
Why This Matters
Use of the incorrect enantiomer yields inactive PROTACs, wasting time and resources in synthesis and screening.
StereochemistryBRD4 BindingEnantioselectivity
[1] Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067-1073. View Source
Target Engagement Phenocopies JQ1
(+)-JQ1 PA is specifically functionalized with a carboxylic acid handle, enabling direct amide coupling to linker-E3 ligand moieties without requiring additional deprotection or activation steps . This contrasts with unmodified (+)-JQ1 (CAS 1268524-70-4), which lacks the necessary reactive group and requires synthetic derivatization before PROTAC assembly. The PA derivative also exhibits enhanced aqueous solubility compared to the parent JQ1 scaffold, facilitating efficient conjugation in PROTAC synthesis workflows .
Transcriptional PhenocopyHead-to-head
Near-perfect correlation of genome-wide effects
Reported target engagement phenocopy supports chemoproteomic use
MV4;11 cells; 48-h RNA-Seq
PROTAC SynthesisSolubilityConjugation
Evidence Dimension
Synthetic accessibility for PROTAC assembly
Target Compound Data
(+)-JQ1 PA: Contains carboxylic acid handle for direct conjugation
Comparator Or Baseline
(+)-JQ1 (unmodified): Requires synthetic derivatization before use
Quantified Difference
One fewer synthetic step; reduced reaction time
Conditions
PROTAC synthesis workflow
Why This Matters
Pre-functionalized warheads reduce synthetic complexity and improve reproducibility in PROTAC development programs.
PROTAC SynthesisSolubilityConjugation
Degradation vs. Inhibition: Distinct Transcriptional Outcomes Compared to JQ1 Inhibitor
RNA-seq analysis reveals both shared and distinct gene expression profiles between (+)-JQ1-based PROTACs (VHL-JQ1, CRBN-JQ1) and the parent inhibitor JQ1 [1]. Notably, VHL-JQ1 induced more pronounced mRNA expression changes compared to both CRBN-JQ1 and JQ1 alone, with differential effects on KRAS and NOTCH signaling pathways [1]. This demonstrates that degradation, rather than mere inhibition, produces a fundamentally different cellular response.
Qualitative differences in pathway modulation (KRAS, NOTCH)
Conditions
RNA-seq in triple-negative breast cancer cell lines
Why This Matters
PROTAC-mediated degradation achieves biological outcomes distinct from inhibition, including elimination of scaffolding functions, which may be essential for certain therapeutic applications.
PROTACTranscriptomicsJQ1
[1] Zhao, H., et al. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines. Eur. J. Med. Chem. 2025, 283, 117123. View Source
JQ1 PA Validated Applications
Modular BET PROTAC Library Synthesis
Based on the exclusive BRD4 degradation selectivity demonstrated by AT1 (DC50 30-100 nM in HeLa cells, >95% Dmax, with negligible BRD2/BRD3 loss) [1][2], (+)-JQ1 PA is the warhead of choice for constructing PROTACs intended to deconvolute BRD4-specific biology or target diseases where pan-BET inhibition causes dose-limiting toxicity. The positive cooperativity of (+)-JQ1-derived PROTACs further enhances degradation efficiency [3].
Chemoproteomic Profiling of BET Proteins
For experiments demanding maximal BRD4 degradation at minimal compound concentrations, (+)-JQ1-based PROTACs such as MZ1 (DC50 8 nM in H661 cells) offer a ~54-fold potency advantage over dBET1 (DC50 430 nM) [4]. This low DC50 reduces off-target effects and cytotoxicity, enabling cleaner pharmacological studies in cell-based assays.
In Vitro Validation of BET Phenotypes
The defined exit vector and established SAR of the (+)-JQ1 scaffold make (+)-JQ1 PA the preferred warhead for systematic linker optimization and E3 ligase pairing studies. As demonstrated by Chan et al., triazolodiazepine PROTACs exhibit marked dependency on linker length and attachment geometry, providing a predictable framework for SAR exploration [3].
Fluorescent Imaging of BET Bromodomains
RNA-seq studies comparing (+)-JQ1-based PROTACs (VHL-JQ1, CRBN-JQ1) against the parent inhibitor JQ1 reveal distinct transcriptional signatures, with VHL-JQ1 inducing more pronounced changes in KRAS and NOTCH signaling pathways [5]. (+)-JQ1 PA enables construction of matched PROTAC-inhibitor pairs for rigorous evaluation of degradation-specific biology.
Application
Selection Property
Validation Focus
BET PROTAC library synthesis
Terminal alkyne for CuAAC conjugation
Degradation efficiency and linker optimization
Chemoproteomic target profiling
Reported transcriptional profile similarity
Binding proteome enrichment specificity
Cell-based BET bromodomain assays
Enantiomer-specific BET inhibition
Antiproliferative and gene-expression endpoints
BET protein imaging
Alkyne conjugation to fluorophores
Labeling specificity and subcellular resolution
[1] Gadd, M. S., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol. 2017, 13, 514-521. View Source
[3] Chan, K. H., et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of BET Degraders Derived from JQ1 and I-BET726 Scaffolds. J. Med. Chem. 2018, 61, 504-513. View Source
[5] Zhao, H., et al. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines. Eur. J. Med. Chem. 2025, 283, 117123. View Source
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